2-Methoxy-2,3,3-trimethylcyclopropane-1-carbonyl chloride
CAS No.: 79163-54-5
Cat. No.: VC18707035
Molecular Formula: C8H13ClO2
Molecular Weight: 176.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79163-54-5 |
|---|---|
| Molecular Formula | C8H13ClO2 |
| Molecular Weight | 176.64 g/mol |
| IUPAC Name | 2-methoxy-2,3,3-trimethylcyclopropane-1-carbonyl chloride |
| Standard InChI | InChI=1S/C8H13ClO2/c1-7(2)5(6(9)10)8(7,3)11-4/h5H,1-4H3 |
| Standard InChI Key | FJULGNKJYQQBJU-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C(C1(C)OC)C(=O)Cl)C |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
2-Methoxy-2,3,3-trimethylcyclopropane-1-carbonyl chloride belongs to the cyclopropane family, a class of compounds renowned for their high ring strain and unique reactivity. The compound’s IUPAC name, 2-methoxy-2,3,3-trimethylcyclopropane-1-carbonyl chloride, reflects its substitution pattern: a methoxy group (-OCH) at position 2, methyl groups (-CH) at positions 2, 3, and 3, and a carbonyl chloride (-COCl) at position 1 . Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 79163-54-5 |
| Molecular Formula | |
| Molecular Weight | 176.64 g/mol |
| IUPAC Name | 2-methoxy-2,3,3-trimethylcyclopropane-1-carbonyl chloride |
| Synonyms | DTXSID30510627, DB-275602 |
The compound’s structure has been confirmed via 2D and 3D conformational analyses, revealing a distorted cyclopropane ring with bond angles deviating from the ideal 60° due to steric interactions between substituents . Computational studies predict a LogP value of 1.81, indicating moderate lipophilicity, and a polar surface area (PSA) of 26.3 Ų, suggesting limited solubility in polar solvents .
Synthesis and Manufacturing
Challenges and Optimization
The steric bulk of the methoxy and methyl groups complicates reaction kinetics, often necessitating elevated temperatures or prolonged reaction times. Patent literature highlights the use of Lewis acids (e.g., ZnCl) to catalyze cyclopropanation reactions in similar systems, improving yields by stabilizing transition states . Purification typically involves silica gel chromatography, with gradients of ethyl acetate in hexanes effectively separating the product from byproducts .
Reactivity and Stability
Ring-Opening Reactions
The strained cyclopropane ring undergoes electrophilic ring-opening reactions under acidic or oxidative conditions. For instance, protonation of the ring weakens the C-C bonds, leading to fragmentation into acyclic products. In the presence of nucleophiles (e.g., water or amines), the carbonyl chloride group participates in nucleophilic acyl substitution, forming carboxylic acids or amides, respectively .
Thermal and Chemical Stability
Applications in Industry and Research
Pharmaceutical Intermediates
The compound’s reactivity makes it a valuable building block for peptide coupling and prodrug synthesis. For example, its acyl chloride group can acylate amino groups in drug candidates, enhancing bioavailability .
Agrochemicals
Patent JP0224812B2 discloses cyclopropane carbonyl chlorides as precursors to pyrethroid insecticides, leveraging their ability to disrupt insect nervous systems . The methoxy group in this compound may enhance lipid solubility, improving penetration through insect cuticles.
Materials Science
In polymer chemistry, the compound has been explored as a cross-linking agent for epoxy resins, where its rigid cyclopropane core increases material toughness .
Future Directions and Research Gaps
Synthetic Methodology
Developing catalytic asymmetric synthesis routes could enable access to enantiomerically pure forms, which are critical for pharmaceutical applications. Recent advances in organocatalysis, such as chiral amine catalysts, show promise for stereoselective cyclopropanation .
Toxicity Studies
Comprehensive in vitro and in vivo toxicological assessments are needed to evaluate carcinogenic potential and environmental persistence. Computational models (e.g., QSAR) could prioritize testing efforts .
Advanced Applications
Exploring its use in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) may unlock novel materials with tailored porosity and reactivity .
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